Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. A notable method includes the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate, which are subjected to optimized reaction conditions to achieve high yields . This process is designed to be safe, cost-effective, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound under mild conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of amine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine involves its interaction with specific molecular targets and pathways. In the context of kinase inhibition, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it an effective therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine can be compared with other similar compounds in terms of structure and biological activity:
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the same triazine ring structure but lacks the methanamine group.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized to enhance their biological activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of biological targets, making it a versatile and valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-6-1-7-3-9-5-10-11(7)4-6/h1,3-5H,2,8H2 |
InChI Key |
VGYSSIUXIUAOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1CN |
Origin of Product |
United States |
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